![molecular formula C18H24N2O2S B2409489 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea CAS No. 2097935-11-8](/img/structure/B2409489.png)
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea is a chemical compound with potential scientific research applications. This compound is also known as THP-1 and belongs to the class of urea derivatives. THP-1 has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
-
Thiophene Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Thiophene derivatives are important aromatic heterocyclic compounds. They have shown significant pharmacological activities and find large application in material science and coordination chemistry .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of functionalized alkynes .
- Results or Outcomes : The processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
-
3-Hydroxyflavone Derivatives
- Scientific Field : Fluorescent Probes
- Application Summary : 3-Hydroxyflavone derivatives (also known as flavonols) are a typical class of excited-state intramolecular proton transfer (ESIPT) molecules .
- Methods of Application : These compounds are often used in the development of fluorescent probes .
- Results or Outcomes : The unique photophysical properties of these compounds make them suitable for various applications in fluorescence imaging .
-
Artificial Intelligence in Weather and Climate Modeling
- Scientific Field : Artificial Intelligence, Meteorology
- Application Summary : The Privthi-weather-climate foundational model is a new AI model developed by NASA and IBM Research for weather and climate applications .
- Methods of Application : The model is trained on a broad set of data from NASA’s Modern-Era Retrospective analysis for Research and Applications (MERRA-2) and uses AI learning abilities to apply patterns gleaned from the initial data across a broad range of additional scenarios .
- Results or Outcomes : The model can support many different climate applications, including detecting and predicting severe weather patterns or natural disasters, creating targeted forecasts based on localized observations, improving spatial resolution on global climate simulations down to regional levels, and improving the representation of how physical processes are included in weather and climate models .
-
Artificial Intelligence in Android Operating System
- Scientific Field : Artificial Intelligence, Mobile Computing
- Application Summary : Gemini on Android is a new kind of assistant that uses generative AI to help users be more creative and productive .
- Methods of Application : Gemini is integrated into Android and is getting even better at understanding the context of what’s on the user’s screen and what app they’re using .
- Results or Outcomes : Users can bring up Gemini’s overlay on top of the app they’re in to easily use Gemini in more ways, such as dragging and dropping generated images into Gmail, Google Messages and other places, or tapping “Ask this video” to find specific information in a YouTube video .
-
Low-Valent Compounds of Group-14 Elements
- Scientific Field : Inorganic Chemistry
- Application Summary : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .
- Methods of Application : The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
- Results or Outcomes : These low-valent group-14 species have found applications in synthesis, catalysis, and biomedical fields .
-
Quantum Internet
- Scientific Field : Quantum Technology
- Application Summary : Quantum internet is a network that could allow information to be exchanged while encoded in quantum states .
- Methods of Application : Quantum internet involves the use of quantum entanglement, where two or more objects are linked so that they contain the same information even if they are far apart .
- Results or Outcomes : Quantum internet could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information. It could also enable certain types of scientific experiment, for example by creating networks of optical telescopes that have the resolution of a single dish hundreds of kilometres wide .
-
Artificial Intelligence in E-commerce
- Scientific Field : Artificial Intelligence, E-commerce
- Application Summary : AI is used in e-commerce for various purposes such as recommendation systems, targeted advertising, and increasing internet engagement .
- Methods of Application : AI models are designed to offer suggestions based on previous behavior. They are used to target web advertisements to those most likely to click or engage in them. AI is also used to increase time spent on a website by selecting attractive content for the viewer .
- Results or Outcomes : AI has been used to customize shopping options and personalize offers. Companies such as Netflix, Amazon, Instagram, and YouTube use AI for generating personalized playlists, product suggestions, and video recommendations .
-
Low-Valent Compounds of Group-14 Elements
- Scientific Field : Inorganic Chemistry
- Application Summary : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .
- Methods of Application : The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
- Results or Outcomes : These low-valent group-14 species have found applications in synthesis, catalysis, and biomedical fields .
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-18(22,12-16-9-11-23-13-16)14-20-17(21)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11,13,22H,5,8,10,12,14H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHXUOAGIEJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

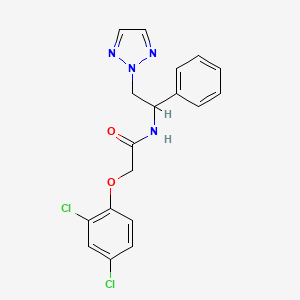
![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)
![1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2409409.png)
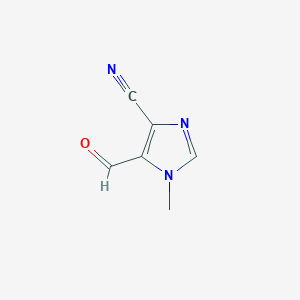
![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)
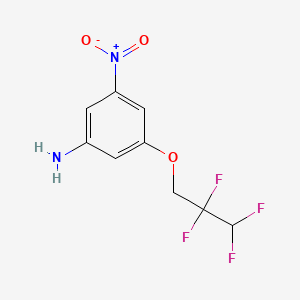
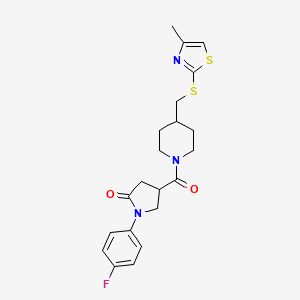

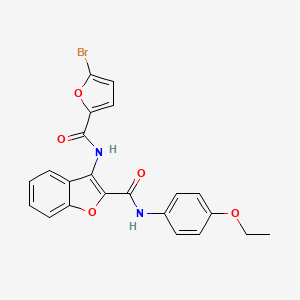
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
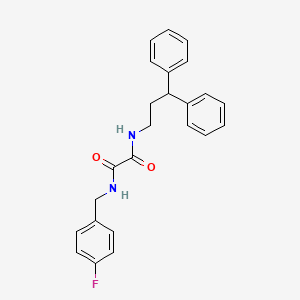
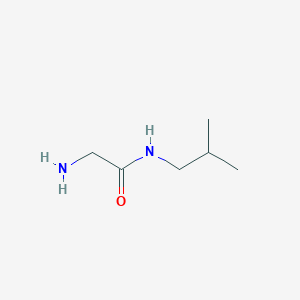
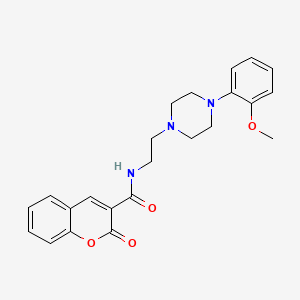
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)